3-ethoxy-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Ethoxy-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the pyrazole ring and a carboxylic acid group (-COOH) at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and hydrazine hydrate.
Reaction Steps:
Ethyl acetoacetate is first reacted with hydrazine hydrate to form a pyrazole ring.
The resulting pyrazole is then ethoxylated to introduce the ethoxy group at the 3-position.
Finally, the carboxylic acid group is introduced at the 4-position through oxidation.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters and amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
3-Ethoxy-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-ethoxy-1H-pyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
3-Ethoxy-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, 3-methoxy-1H-pyrazole-4-carboxylic acid.
Uniqueness: The presence of the ethoxy group and the specific position of the carboxylic acid group contribute to its distinct chemical and biological properties.
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Properties
CAS No. |
1207432-06-1 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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